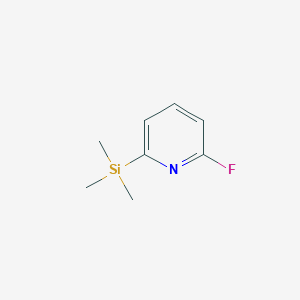2-Fluoro-6-(trimethylsilyl)pyridine
CAS No.: 847226-07-7
Cat. No.: VC3936374
Molecular Formula: C8H12FNSi
Molecular Weight: 169.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 847226-07-7 |
|---|---|
| Molecular Formula | C8H12FNSi |
| Molecular Weight | 169.27 g/mol |
| IUPAC Name | (6-fluoropyridin-2-yl)-trimethylsilane |
| Standard InChI | InChI=1S/C8H12FNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3 |
| Standard InChI Key | PCCODORREULDDX-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)C1=CC=CC(=N1)F |
| Canonical SMILES | C[Si](C)(C)C1=CC=CC(=N1)F |
Introduction
Chemical Structure and Properties
Molecular Architecture
The molecular formula of 2-fluoro-6-(trimethylsilyl)pyridine is C₈H₁₂FNSi, with a molecular weight of 185.72 g/mol (calculated by substituting chlorine with fluorine in the analogous 2-chloro-6-(trimethylsilyl)pyridine structure) . The pyridine ring adopts a planar geometry, with the fluorine atom at position 2 and the trimethylsilyl (-Si(CH₃)₃) group at position 6. The trimethylsilyl substituent introduces steric bulk and electron-donating effects, while fluorine’s electronegativity polarizes the ring, influencing reactivity .
Conformational Analysis
X-ray crystallography of related compounds, such as 6’-fluoro-tricyclo-DNA, reveals that fluorinated aromatic systems often exhibit 2’-exo (North) conformations in furanose rings, suggesting similar steric and electronic interactions may govern the pyridine ring’s behavior . While no direct structural data exists for 2-fluoro-6-(trimethylsilyl)pyridine, computational models predict minimal distortion from planarity due to the silyl group’s rotational freedom .
Physicochemical Characteristics
The trimethylsilyl group confers hydrophobicity, making the compound soluble in nonpolar solvents but susceptible to hydrolysis in aqueous or protic environments. Fluorine’s inductive effect reduces basicity compared to non-fluorinated pyridines, with a predicted pKa of ~1.5–2.5 .
Synthesis and Manufacturing
Fluorination Strategies
Industrial synthesis likely involves liquid-phase fluorination of halogenated precursors. A patented process for 2-fluoro-6-(trifluoromethyl)pyridine illustrates this approach:
-
Substrate Preparation: 2-Chloro-6-(trichloromethyl)pyridine is reacted with anhydrous hydrogen fluoride (HF) at 170–190°C under pressure .
-
Catalysis: Ferric chloride (FeCl₃) accelerates the displacement of chlorine by fluorine .
-
Purification: Distillation isolates the product, with unreacted intermediates recycled .
For 2-fluoro-6-(trimethylsilyl)pyridine, a plausible route substitutes the trichloromethyl group with trimethylsilyl:
-
Step 1: Silylation of 2-chloropyridine via Grignard reaction with chlorotrimethylsilane.
-
Step 2: Fluorination using HF or KF in a polar aprotic solvent .
Challenges and Optimizations
-
Regioselectivity: Competitive fluorination at other positions necessitates careful temperature control (~150–170°C) .
-
Yield and Purity: Pilot-scale reactions achieve ~80% yield with >99% purity when using excess HF and FeCl₃ catalysis .
-
Safety: HF handling requires specialized equipment due to its corrosive and toxic nature .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Fluorinated pyridines are pivotal in drug discovery. For example:
-
Antiviral Agents: 3-Fluoro-6-thionucleosides exhibit cytostatic activity by inhibiting viral polymerase .
-
Anticancer Compounds: Fluorine’s metabolic stability enhances bioavailability in kinase inhibitors .
The trimethylsilyl group in 2-fluoro-6-(trimethylsilyl)pyridine could serve as a protecting group during multistep syntheses, later removed via hydrolysis or fluoride-induced cleavage .
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume